Cas no 611-36-9 (quinolin-4-ol)

quinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxyquinoline
- 4-Quinolinol
- 4-Hydroxyquinoline,(4-Quinolinol)
- AKOS 222-32
- 4(1H)-QUINOLINONE
- 4-HYDROXY-1-AZANAPHTHALENE
- HYDROXYQUINOLINE,4-
- KYNURINE
- QUINOLIN-4-OL
- 4-hydroxy-quinolin
- 4-hydroxyquinoline acid
- HYDROXYQUINOLINE,4
- p-hydroxyquinoline
- QUINOLIN-4(1H)-ONE
- quinoline-4-ol
- quinolin-4-ol
-
- MDL: MFCD00006777
- インチ: 1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
- InChIKey: PMZDQRJGMBOQBF-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=NC2=CC=CC=C12
- BRN: 1524969
計算された属性
- せいみつぶんしりょう: 145.052764g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 145.052764g/mol
- 単一同位体質量: 145.052764g/mol
- 水素結合トポロジー分子極性表面積: 29.1Ų
- 重原子数: 11
- 複雑さ: 198
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: 1.1555 (rough estimate)
- ゆうかいてん: 202.0 to 206.0 deg-C
- ふってん: 261.5°C at 760 mmHg
- フラッシュポイント: 122.3℃
- 屈折率: 1.4500 (estimate)
- ようかいど: Soluble in methanol.
- PSA: 33.12000
- LogP: 1.94040
- 酸性度係数(pKa): 2.23, 11.28(at 20℃)
quinolin-4-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:VC4070000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
quinolin-4-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
quinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A207237-5g |
4-Hydroxyquinoline |
611-36-9 | 97% | 5g |
$9.0 | 2025-02-27 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002846-100g |
4-Hydroxyquinoline |
611-36-9 | ≥98% | 100g |
¥340.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q002A-25g |
quinolin-4-ol |
611-36-9 | 96% | 25g |
¥144.0 | 2022-05-30 | |
Chemenu | CM116815-100g |
4-Hydroxyquinoline |
611-36-9 | 98% | 100g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D379589-250g |
4-Hydroxyquinoline |
611-36-9 | 97% | 250g |
$380 | 2024-05-24 | |
Life Chemicals | F0266-1090-1g |
quinolin-4-ol |
611-36-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0266-1090-2.5g |
quinolin-4-ol |
611-36-9 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Enamine | EN300-54449-0.1g |
quinolin-4-ol |
611-36-9 | 95% | 0.1g |
$19.0 | 2023-04-20 | |
Apollo Scientific | OR4202-100g |
4-Hydroxyquinoline |
611-36-9 | 98+% | 100g |
£55.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0029-25G |
4-Quinolinol |
611-36-9 | >98.0%(GC)(T) | 25g |
¥990.00 | 2024-04-15 |
quinolin-4-ol サプライヤー
quinolin-4-ol 関連文献
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Emmanouil Broumidis,Callum M. S. Jones,Maria Koyioni,Andreas Kourtellaris,Gareth O. Lloyd,Jose Marques-Hueso,Panayiotis A. Koutentis,Filipe Vilela RSC Adv. 2021 11 29102
-
Jinyun Dong,Zengtao Wang,Qingqing Meng,Qijing Zhang,Guang Huang,Jiahua Cui,Shaoshun Li RSC Adv. 2018 8 15009
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Jo?o P. S. Ferreira,Susana M. Cardoso,Filipe A. Almeida Paz,Artur M. S. Silva,Vera L. M. Silva New J. Chem. 2020 44 6501
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Ritu,Sharvan Kumar,Parul Chauhan,Nidhi Jain Org. Biomol. Chem. 2021 19 4585
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Albert Gandioso,Mohamed El Fakiri,Anna Rovira,Vicente Marchán RSC Adv. 2020 10 29829
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Ajjampura C. Vinayaka,Maralinganadoddi P. Sadashiva,Xianzhu Wu,Sergei S. Biryukov,José A. Stoute,Kanchugarakoppal S. Rangappa,D. Channe Gowda Org. Biomol. Chem. 2014 12 8555
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Mariia Miliutina,Anton Ivanov,Syeda Abida Ejaz,Jamshed Iqbal,Alexander Villinger,Viktor O. Iaroshenko,Peter Langer RSC Adv. 2015 5 60054
-
9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a reviewIlili Dine,Endale Mulugeta,Yadessa Melaku,Melis Belete RSC Adv. 2023 13 8657
-
Manojkumar Janni,Sahil Arora,S. Peruncheralathan Org. Biomol. Chem. 2016 14 8781
quinolin-4-olに関する追加情報
Quinolin-4-ol: A Comprehensive Overview
Quinolin-4-ol (CAS No. 611-36-9) is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry, biology, and pharmacology. This compound, also known as 4-hydroxyquinoline, belongs to the quinoline family of organic compounds and is characterized by its unique structure and versatile applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements in research related to quinolin-4-ol.
The molecular structure of quinolin-4-ol consists of a benzene ring fused with a pyridine ring, with a hydroxyl group (-OH) attached at the 4-position. This structure imparts quinolin-4-ol with unique electronic properties, making it an interesting subject for both theoretical and experimental studies. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and methanol. Its melting point is approximately 175°C, and it is stable under normal conditions, though it may degrade under strong acidic or basic environments.
Quinolin-4-ol has been extensively studied for its potential in pharmaceutical applications. Recent research has highlighted its role as a precursor in the synthesis of various bioactive compounds. For instance, derivatives of quinolin-4-ol have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. One notable study published in the *Journal of Medicinal Chemistry* demonstrated that certain derivatives of quinolin-4-ol exhibited potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents.
In addition to its pharmaceutical applications, quinolin-4-ol has found utility in the field of materials science. Researchers have explored its use as a building block for constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area and tunable pore sizes, which make them ideal candidates for gas storage and catalytic applications. A study in *Nature Communications* reported that incorporating quinolin-4-ol into MOFs significantly enhanced their stability and adsorption capacity for small gas molecules like CO2.
The synthesis of quinolin-4-ol has also been a focal point of recent investigations. Traditional methods involve the Skraup synthesis or the Hantzsch dihydropyridine synthesis; however, these methods often require harsh reaction conditions and produce low yields. To address these limitations, researchers have developed more efficient and environmentally friendly synthetic routes. For example, a green chemistry approach utilizing microwave-assisted synthesis was reported in *Green Chemistry*, which significantly reduced reaction time while maintaining high yields.
Beyond its direct applications, quinolin-4 ol serves as an important intermediate in the synthesis of other valuable compounds. For instance, it can be converted into quinoline derivatives with diverse functional groups through various chemical transformations such as oxidation, reduction, or substitution reactions. These derivatives find applications in agrochemicals, dyes, and electronic materials.
Recent advancements in computational chemistry have also shed light on the electronic properties of quinolin 4 ol, providing insights into its reactivity and stability. Density functional theory (DFT) calculations have revealed that the hydroxyl group at the 4-position plays a critical role in modulating the electronic distribution within the molecule. This understanding has facilitated the design of novel derivatives with tailored properties for specific applications.
In conclusion, quinoline 4 ol is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and beyond. As ongoing research continues to uncover new potentials for this compound,the future prospects for quinoline 4 ol remain bright.
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